1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea is a synthetic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyridine moiety. It has garnered interest in various scientific fields due to its potential biological activities and applications.
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea can be classified as:
The synthesis of 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea typically involves the following steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary and may vary based on the synthetic route employed.
The molecular formula for 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea is . Its structure can be represented using various chemical notation systems:
O=C(NC1=CC=C(CC2=CC=NC=C2)C=C1)NC3=CC(Cl)=C(Cl)C=C3
1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25)
The compound has a molecular weight of approximately 372.25 g/mol. Its structure features:
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea can participate in various chemical reactions due to its functional groups:
These reactions are typically studied under controlled laboratory conditions to assess yields and reaction kinetics.
The mechanism of action for 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea largely depends on its biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways.
Data from pharmacological studies are needed to elucidate these mechanisms further.
1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea typically appears as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
Hazard classifications indicate that it may pose acute toxicity risks if ingested or if it comes into contact with skin .
The scientific uses of 1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea are diverse:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1